molecular formula C14H15N3 B1317897 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine CAS No. 553679-55-3

6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine

Cat. No.: B1317897
CAS No.: 553679-55-3
M. Wt: 225.29 g/mol
InChI Key: OTNDMNJNGWSWHX-UHFFFAOYSA-N
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Description

6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an isoquinoline ring fused with a pyridine ring, making it a heterocyclic compound with significant biological and chemical properties.

Biochemical Analysis

Biochemical Properties

6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine plays a significant role in biochemical reactions, particularly as an androgen receptor antagonist . It effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound interacts with androgen receptors, inhibiting their activity and thereby affecting the signaling pathways associated with these receptors . This interaction is crucial for its role in suppressing cancer cell growth.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting androgen receptor activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to suppress the growth of prostate cancer cell lines highlights its potential therapeutic applications in oncology . Additionally, its impact on gene expression and cellular metabolism suggests broader implications for cellular health and disease management.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with androgen receptors . By inhibiting these receptors, the compound disrupts the signaling pathways that promote cancer cell growth . This inhibition leads to changes in gene expression, ultimately resulting in the suppression of cancer cell proliferation . The compound’s molecular mechanism of action underscores its potential as a therapeutic agent in the treatment of androgen-dependent cancers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . These findings underscore the need for careful dosage management to maximize the compound’s therapeutic potential while minimizing risks.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and efficacy . The compound interacts with enzymes and cofactors that modulate its metabolism, affecting its overall bioavailability and therapeutic potential . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its efficacy . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within target tissues, affecting its overall therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound is directed to particular compartments or organelles within the cell, where it exerts its effects on androgen receptors and associated signaling pathways . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoquinoline derivatives with pyridine derivatives in the presence of catalysts such as palladium or copper can yield the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNDMNJNGWSWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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